molecular formula C19H10ClF3N2S B3035837 2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-42-1

2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B3035837
CAS No.: 338749-42-1
M. Wt: 390.8 g/mol
InChI Key: JSDKJRFSXURERA-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 338749-42-1) is a specialized organic compound with the molecular formula C19H10ClF3N2S and a molecular weight of 390.81 g/mol . This chemical belongs to a class of nicotinonitrile derivatives, which are of significant interest in modern scientific research, particularly in the field of medicinal chemistry. The structure incorporates a phenylsulfanyl group and a trifluoromethyl group on a nicotinonitrile core, features that are often associated with enhanced biological activity and metabolic stability . Researchers utilize this compound as a key building block (synthon) in the design and synthesis of novel molecular hybrids and conjugates. These complex structures are investigated for their potential to overcome antibiotic resistance, a major global health challenge, by targeting multi-drug resistant bacterial pathogens . The compound is provided with a purity of not less than 98% and is intended for research applications in chemistry and biology . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2S/c20-13-6-8-14(9-7-13)26-18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDKJRFSXURERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142364
Record name 2-[(4-Chlorophenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338749-42-1
Record name 2-[(4-Chlorophenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338749-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The synthetic route often includes the following steps:

    Formation of the Nicotinonitrile Core: This step involves the reaction of suitable precursors under controlled conditions to form the nicotinonitrile core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

    Addition of the Phenyl Group: The phenyl group is added via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, trifluoromethylating agents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Preliminary studies indicate that it may interact with specific biological receptors and enzymes, particularly those involved in metabolic pathways. Its ability to inhibit certain enzymes could make it useful in developing treatments for diseases related to metabolic dysfunctions or pest resistance.

Case Studies in Medicinal Chemistry

  • Enzyme Inhibition Studies : Research has shown that 2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile may inhibit enzymes that are crucial in disease progression. For instance, studies focusing on its interaction with cytochrome P450 enzymes have yielded promising results, suggesting its potential as a therapeutic agent against metabolic disorders.
  • Anticancer Activity : Some investigations have explored the compound's cytotoxic effects on cancer cell lines. The trifluoromethyl group is known to enhance biological activity, which may contribute to its effectiveness against certain types of cancer.

Agrochemicals

Due to its structural characteristics, this compound is also being explored for use in agrochemicals. Its potential to inhibit specific enzymes involved in pest metabolism could lead to the development of new pesticides or herbicides.

Research Findings in Agrochemicals

  • Pest Resistance Studies : The compound has shown promise in laboratory settings for inhibiting pest resistance mechanisms. Its efficacy in field trials is currently under investigation, with initial results indicating improved performance compared to existing agrochemical products.

Structural Comparisons and Variants

Understanding the variations of similar compounds can provide insights into the unique properties of this compound. Below is a comparative table showcasing structurally related compounds:

Compound NameStructural FeaturesUnique Properties
6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrileHydroxy group instead of sulfanylDifferent biological activity due to hydroxylation
6-(Phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrileLacks chlorophenyl substitutionMay exhibit different reactivity profiles
2-(Phenylsulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrileMethyl instead of chlorophenylAltered lipophilicity and potential bioactivity

This table illustrates how variations in substituents can significantly affect chemical behavior and biological activity, emphasizing the uniqueness of this compound within its class.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile and related nicotinonitrile derivatives are summarized below:

Table 1: Comparative Analysis of Nicotinonitrile Derivatives

Compound Name Substituent at Position 2 Substituent at Position 6 Substituent at Position 4 Molecular Formula Molar Mass (g/mol) Key Properties/Data
Target Compound : this compound (4-Chlorophenyl)sulfanyl Phenyl Trifluoromethyl C₁₉H₁₁ClF₃N₂S 405.81* N/A (Data not provided in evidence)
2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile Benzylsulfanyl Cyclopropyl Trifluoromethyl C₁₇H₁₃F₃N₂S 334.36 Smaller cyclopropyl group at position 6; reduced steric bulk compared to phenyl.
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-fluorophenyl)-4-phenylnicotinonitrile [2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl 4-Fluorophenyl Phenyl C₂₆H₁₆ClFN₂OS 458.93 Complex sulfanyl substituent with ketone; fluorophenyl introduces halogen effects.
2-[(2-Phenoxyethyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (2-Phenoxyethyl)sulfanyl 2-Thienyl Trifluoromethyl C₁₉H₁₅F₃N₂OS₂ 422.45* Boiling point: 537.6±50.0°C; Density: 1.42±0.1 g/cm³; pKa: -3.69±0.37.
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile 4-Chlorophenoxy Phenyl Trifluoromethyl C₁₉H₁₂ClF₃N₂O 400.76 Phenoxy replaces sulfanyl, altering electronic properties; priced at $918/500mg.

*Calculated based on molecular formula.

Key Observations:

In contrast, the compound in substitutes sulfur with oxygen (phenoxy), reducing polarizability and possibly altering metabolic pathways. The ketone-containing sulfanyl group in introduces reactivity (e.g., susceptibility to nucleophilic attack), while the phenoxyethyl chain in adds conformational flexibility.

Conversely, 2-thienyl () introduces a heteroaromatic ring, which may enhance π-π stacking in biological targets.

Physico-chemical Properties: The compound in exhibits a high boiling point (537.6°C) and density (1.42 g/cm³), likely due to its extended phenoxyethyl chain and sulfur content. Its low pKa (-3.69) suggests strong electron-withdrawing effects from the trifluoromethyl and nitrile groups.

Structural Implications :

  • Trifluoromethyl at position 4 is conserved in the target compound, , and , contributing to stability and hydrophobicity. Phenyl at position 6 is common but varies in halogenation (e.g., 4-fluorophenyl in ).

Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a synthetic organic compound with the molecular formula C16H12ClF3N2S and a molecular weight of approximately 358.79 g/mol. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group known to enhance biological activity and lipophilicity. The presence of a chlorophenyl group and a phenylsulfanyl moiety suggests potential applications in medicinal chemistry and agrochemicals.

The compound has notable structural features that contribute to its biological activity:

  • Trifluoromethyl Group : Increases lipophilicity and potentially alters pharmacokinetic properties.
  • Chlorophenyl Substitution : May influence interaction with biological receptors.
  • Phenylsulfanyl Moiety : Could affect the compound's reactivity and stability.

Biological Activity Overview

Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for pest resistance or disease progression. Further investigations are necessary to elucidate the full interaction profile and mechanism of action.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals how variations in substituents can influence biological activity:

Compound NameStructural FeaturesUnique Properties
6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrileHydroxy group instead of sulfanylPotentially different biological activity due to hydroxylation
6-(Phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrileLacks chlorophenyl substitutionMay exhibit different reactivity profiles
2-(Phenylsulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrileMethyl instead of chlorophenylAltered lipophilicity and potential bioactivity

These comparisons underscore the uniqueness of this compound within its chemical class.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Initial research has shown that this compound may inhibit enzymes associated with metabolic pathways, which could have implications for developing new agrochemicals or pharmaceuticals targeting specific diseases.
  • Pharmacological Assessments : Studies on related compounds have indicated that modifications to the phenyl and trifluoromethyl groups can significantly alter bioactivity, suggesting that similar assessments for this compound are warranted.
  • Toxicological Evaluations : Given the chlorinated nature of the compound, toxicological studies are essential to determine safety profiles for potential applications in agriculture or medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile, and what key reaction parameters influence yield?

  • Methodology : The compound is synthesized via multi-step routes involving nucleophilic aromatic substitution or cross-coupling reactions. For example:

Sulfanyl group introduction : Reacting 4-chlorobenzenethiol with a halogenated nicotinonitrile precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Trifluoromethyl incorporation : Use of trifluoromethylation reagents (e.g., Togni’s reagent) under palladium catalysis .

  • Critical parameters :

  • Temperature control (e.g., avoiding decomposition of the sulfanyl group above 120°C).
  • Solvent polarity (DMF or DMSO enhances nucleophilicity).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

  • NMR analysis :

  • ¹H NMR : Key peaks include aromatic protons (δ 7.35–8.42 ppm for phenyl and chlorophenyl groups) and absence of NH₂ signals (indicating cyano group stability) .
  • ¹³C NMR : Distinct signals for nitrile (δ ~110–120 ppm) and CF₃ (δ ~125 ppm, split due to J-coupling) .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or CF₃ groups) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported biological activity data for this compound?

  • Methodological approach :

Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as impurities like unreacted sulfanyl precursors can skew bioassay results .

Assay replication : Test activity across multiple cell lines or enzymatic systems to rule out model-specific artifacts.

Structural analogs : Compare with derivatives (e.g., 2-amino-4-(4-chlorophenyl) analogs) to isolate substituent effects .

Q. How can X-ray crystallography and computational methods be combined to elucidate the electronic effects of substituents in the nicotinonitrile core?

  • Crystallographic data : Single-crystal X-ray structures (e.g., analogous compounds in ) reveal bond angles and packing interactions. For example:

  • CF₃ group : Electron-withdrawing effect reduces electron density at the pyridine ring, confirmed by DFT-calculated Mulliken charges.
    • Computational modeling :
  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond lengths (mean deviation <0.01 Å) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl⋯π contacts) influencing crystallinity .

Q. What experimental design principles should guide the optimization of this compound’s solubility for in vivo studies?

  • Approach :

Co-solvent screening : Test DMSO/PEG-400 mixtures to balance solubility and biocompatibility.

Salt formation : Introduce sulfonate or hydrochloride salts via reaction with H₂SO₄ or HCl .

LogP measurement : Determine octanol/water partition coefficients (experimental vs. ChemAxon-predicted values) to guide formulation .

Key Considerations for Researchers

  • Theoretical framing : Link synthetic outcomes to frontier molecular orbital theory (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Contradiction analysis : Address divergent bioactivity reports by correlating purity data with assay conditions (e.g., serum protein interference) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile

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